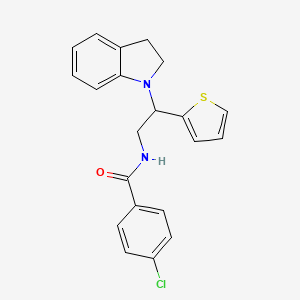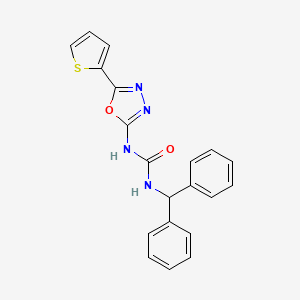![molecular formula C18H27N3O2 B2361124 N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide CAS No. 1209802-46-9](/img/structure/B2361124.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in cell cycle regulation and transcriptional control. SNS-032 has been shown to have potential therapeutic applications in the treatment of various types of cancer, as well as in the treatment of inflammatory and autoimmune diseases.
作用机制
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide exerts its antitumor activity by inhibiting CDKs, which are involved in cell cycle regulation and transcriptional control. CDKs are frequently overexpressed in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of CDKs, this compound has been shown to inhibit the phosphorylation of RNA polymerase II, a key enzyme involved in transcriptional control. This compound has also been shown to inhibit the expression of several pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide is its potent inhibition of CDKs, which makes it a valuable tool for studying the role of CDKs in cell cycle regulation and transcriptional control. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide. One area of interest is the development of more soluble analogs of this compound, which would make it easier to use in experimental settings. Another area of interest is the identification of biomarkers that can predict which tumors are most likely to respond to this compound treatment. Finally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its antitumor activity.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide involves the reaction of 2-(methylamino)acetic acid with 3-phenoxypropyl bromide to form the intermediate 2-(methyl(3-phenoxypropyl)amino)acetic acid. This intermediate is then reacted with 1-cyano-1,2-dimethylpropyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs are known to be overexpressed in many types of cancer, and their inhibition has been shown to be an effective strategy for cancer therapy. This compound has been shown to inhibit CDKs 1, 2, 7, and 9, which are all involved in cell cycle regulation and transcriptional control. In preclinical studies, this compound has demonstrated potent antitumor activity in a variety of cancer cell lines and animal models.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[methyl(3-phenoxypropyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(2)18(3,14-19)20-17(22)13-21(4)11-8-12-23-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUBGQQZRZNPFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CCCOC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)
![4-[[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2361045.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)
![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)

![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)